molecular formula C7H13ClN2S B2515013 (2-Isopropylthiazol-5-yl)methanamine hydrochloride CAS No. 1809144-15-7

(2-Isopropylthiazol-5-yl)methanamine hydrochloride

Cat. No.: B2515013
CAS No.: 1809144-15-7
M. Wt: 192.71
InChI Key: HKIINHHEBJYVJN-UHFFFAOYSA-N
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Description

Key Nomenclature Data

Property Value
IUPAC Name 1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine hydrochloride
CAS Registry Number 1809144-15-7
Molecular Formula C₇H₁₃ClN₂S
Molecular Weight 193.71 g/mol

This naming reflects the substituent positions on the thiazole core and the salt formation with hydrochloric acid.

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques provide critical insights into the compound’s structural features. While direct spectral data for this compound is limited, analysis of analogous thiazole derivatives informs expected spectral signatures.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Isopropyl group : A septet (δ ~1.2 ppm) for the CH(CH₃)₂ group.
    • Thiazole ring : A singlet (δ ~7.3 ppm) for the aromatic proton at position 5.
    • Methanamine : A broad singlet (δ ~3.0–3.5 ppm) for the –CH₂NH₃⁺ group (protonated due to the hydrochloride salt).
  • ¹³C NMR :
    • Thiazole carbons : Signals at δ ~120–160 ppm for C=N and C–S bonds.
    • Isopropyl carbons : δ ~20–30 ppm for methyl groups and δ ~30–35 ppm for the central CH group.

Infrared (IR) Spectroscopy

  • NH₃⁺ stretch : Broad absorption at 2500–3300 cm⁻¹.
  • C=N/C–S stretches : Peaks at 1450–1600 cm⁻¹ (C=N) and 600–800 cm⁻¹ (C–S).
  • Isopropyl C–H stretches : Peaks at 2850–2960 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thiazole derivatives typically exhibit absorption in the 200–300 nm range , attributed to π→π* transitions in the aromatic ring. Specific λₘₐₓ values for this compound are not reported but align with general trends for substituted thiazoles.

Spectral Method Key Observations
¹H NMR Septet (isopropyl), singlet (aromatic H), broad NH₃⁺
IR NH₃⁺ stretch (2500–3300 cm⁻¹), C=N/C–S (1450–1600 cm⁻¹)
UV-Vis λₘₐₓ ~200–300 nm (thiazole π→π*)

Crystallographic Analysis and Molecular Conformation

Crystallographic data for this compound is not available in the provided sources. However, structural analogs such as 2-isopropyl-4-methylthiazole (CAS 15679-13-7) provide insights into thiazole conformations.

Computational Modeling of Electronic Structure

Computational methods like Density Functional Theory (DFT) or Molecular Orbital Theory are routinely used to study thiazole derivatives. While no specific calculations are reported for this compound, general trends include:

Electronic Distribution

  • Thiazole ring : Electron-withdrawing nitrogen and sulfur atoms polarize the ring, influencing reactivity.
  • Isopropyl group : Electron-donating alkyl group enhances electrophilicity at position 5.
  • Methanamine : Protonation increases electrophilicity at the amine carbon.

Molecular Orbital Analysis

  • Highest Occupied Molecular Orbital (HOMO) : Localized on the thiazole ring, participating in nucleophilic additions.
  • Lowest Unoccupied Molecular Orbital (LUMO) : Positioned near the methanamine group, facilitating electrophilic interactions.
Property Computational Insight
HOMO Thiazole π-electrons
LUMO Methanamine carbon
Reactivity Enhanced at position 5

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-4-6(3-8)10-7;/h4-5H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIINHHEBJYVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylthiazol-5-yl)methanamine hydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C . The product is then purified to achieve a high level of purity, often around 97% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylthiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, (2-Isopropylthiazol-5-yl)methanamine hydrochloride serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of new compounds with varying properties and applications.

Biology

The compound is being studied for its biological activities , particularly its potential antimicrobial and antifungal properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various pathogens, suggesting that this compound may also possess similar effects .

Medicine

In medicinal chemistry, ongoing research focuses on exploring the therapeutic applications of this compound. Notably, it has been investigated as an allosteric modulator for hepatitis B core protein, which could lead to new treatments for hepatitis B infections . Furthermore, its mechanism of action involves binding to specific molecular targets, modulating their activity, which is crucial for developing drugs targeting various diseases .

Case Study 1: Hepatitis B Treatment

A study detailed the use of this compound as part of a novel approach to treat hepatitis B. The compound was tested for its ability to inhibit viral replication by acting on the hepatitis B core protein, demonstrating promising results in preclinical models .

Case Study 2: Antimicrobial Activity

Research conducted on thiazole derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring could enhance potency, suggesting pathways for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of (2-Isopropylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₉ClN₂S·HCl
  • Molecular Weight : 261.17 g/mol
  • CAS RN : 690632-35-0
  • Key Features : A 4-chlorophenyl substituent at position 2 of the thiazole ring.
  • Melting Point : 268°C, significantly higher than the isopropyl variant, likely due to enhanced crystallinity from the planar chlorophenyl group .
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate
  • Molecular Formula : C₁₀H₉ClN₂S·HCl·H₂O
  • Molecular Weight : 279.18 g/mol
  • CAS RN : 690632-12-3
  • Key Features: A 3-chlorophenyl substituent and monohydrate form.
  • Melting Point : 203–204°C, lower than the 4-chlorophenyl analogue, highlighting the impact of substituent position on thermal stability .
Comparison with Target Compound

The isopropyl group in (2-isopropylthiazol-5-yl)methanamine hydrochloride introduces greater steric hindrance and lipophilicity compared to chlorophenyl substituents. This may reduce crystallinity (lower melting point) but improve membrane permeability in biological systems.

Heterocyclic Analogues with Oxazole, Oxadiazole, and Isoxazole Cores

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride
  • Molecular Formula : C₇H₁₂N₂O·HCl
  • Molecular Weight : 176.64 g/mol
  • CAS RN : 1803606-83-8
  • Key Features : Oxazole core with ethyl and methyl substituents.
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • CAS RN : 1018605-16-7
  • Key Features : Isoxazole core with a 3-methoxyphenyl group.
  • Comparison : The methoxy group enhances electron-donating effects, which may increase binding affinity to certain receptors compared to the isopropyl-thiazole derivative .
(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride
  • Molecular Formula: Not explicitly stated, but includes a 1,2,4-oxadiazole ring.
  • Key Features: Oxadiazole core with a chloro-methylphenoxy substituent.
  • Comparison : Oxadiazoles are electron-deficient rings, offering distinct reactivity in medicinal chemistry contexts, such as improved metabolic resistance compared to thiazoles .

Physicochemical and Functional Comparisons

Compound Core Heterocycle Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences
(2-Isopropylthiazol-5-yl)methanamine HCl Thiazole 2-isopropyl Not provided Not provided High lipophilicity
[2-(4-Chlorophenyl)thiazol-4-yl]methanamine HCl Thiazole 2-(4-chlorophenyl) 261.17 268 Enhanced crystallinity
(2-Ethyl-4-methyl-oxazol-5-yl)methanamine HCl Oxazole 2-ethyl, 4-methyl 176.64 Not provided Lower metabolic stability
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine HCl Isoxazole 5-(3-methoxyphenyl) 240.69 Not provided Electron-donating effects

Biological Activity

(2-Isopropylthiazol-5-yl)methanamine hydrochloride is a thiazole derivative with significant potential in biological applications. This compound, characterized by the molecular formula C7H13ClN2S and a molecular weight of 192.71 g/mol, has been the focus of various studies due to its antimicrobial, antifungal, and potential therapeutic properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against different pathogens, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride. The resulting compound is utilized as a building block in the synthesis of more complex molecules and has applications in both chemistry and biology.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial activity of this compound. It exhibits notable efficacy against various bacterial and fungal strains:

  • Bacterial Activity : Research indicates that thiazole derivatives, including this compound, demonstrate significant antibacterial effects. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and moderate activity against Escherichia coli .
  • Fungal Activity : The compound also displays antifungal properties, with MIC values reported at 0.11 mg/mL against Trichophyton viride, outperforming standard antifungal agents such as ketoconazole .
PathogenMIC (mg/mL)Activity Level
Bacillus cereus0.23 - 0.70High
Escherichia coli0.47 - 0.94Moderate
Trichophyton viride0.11Excellent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction can disrupt cellular processes critical for microbial survival, contributing to its antimicrobial efficacy.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several thiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Salmonella Typhimurium, with MIC values comparable to those of established antibiotics .
  • Antifungal Activity : Another investigation focused on the antifungal potential of thiazole derivatives against common fungal pathogens. The study found that this compound demonstrated superior activity against Aspergillus niger, suggesting its potential as a therapeutic agent in treating fungal infections .

Q & A

Basic: What synthetic routes are recommended for producing (2-Isopropylthiazol-5-yl)methanamine hydrochloride with high purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring followed by functionalization of the methanamine group. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with α-haloketones or α-bromoesters under controlled pH and temperature to form the thiazole core .
  • Amine Functionalization : Introducing the isopropyl group via alkylation or nucleophilic substitution, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
  • Purification : Techniques like column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) are critical. Analytical methods such as TLC (Rf value monitoring) and 1H NMR^1 \text{H NMR} (e.g., δ 1.3 ppm for isopropyl CH3_3) confirm purity and structure .

Basic: Which spectroscopic and chromatographic methods are optimal for structural characterization?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR are essential. For example, the thiazole proton resonates at δ 7.2–8.1 ppm, while the methanamine NH2_2 group appears as a broad singlet near δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 176.644 for C7_7H12_{12}N2_2O·HCl) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% by area under the curve) .

Basic: What safety precautions are required during handling?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
    • Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hygroscopic degradation .

Advanced: How can researchers investigate the compound’s interaction with biological targets like enzymes or receptors?

  • Biochemical Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition (IC50_{50}) in dose-response studies .
    • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd_d) to targets like kinases or GPCRs .
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}\text{C}) or use fluorescent tags (e.g., FITC) to track intracellular localization via confocal microscopy .

Advanced: How do structural modifications (e.g., substituent variations) alter physicochemical and bioactivity profiles?

  • Comparative Analysis :
    • Thiazole vs. Oxazole Derivatives : Thiazoles (sulfur atom) exhibit higher electronegativity, influencing hydrogen bonding and metabolic stability compared to oxazoles .
    • Substituent Effects : Isopropyl groups enhance lipophilicity (logP ~2.5) compared to methyl or ethyl analogs, improving blood-brain barrier permeability in neuropharmacology studies .
  • SAR Studies : Replace the isopropyl group with cyclopropyl or aryl moieties to evaluate changes in antimicrobial or antiviral potency .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution or cycloaddition reactions?

  • Nucleophilic Substitution : The thiazole’s electron-deficient C5 position undergoes SNAr reactions with amines or thiols. Kinetic studies (variable-temperature NMR) reveal activation energies and transition states .
  • Cycloaddition : Participation in [3+2] cycloadditions with nitrile oxides forms isoxazoline derivatives, confirmed by X-ray crystallography .
  • Acid-Base Behavior : The amine group (pKa ~9.5) protonates under physiological conditions, influencing solubility and ion-channel interactions .

Advanced: How can stability studies (e.g., thermal, photolytic) inform storage and formulation strategies?

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (>200°C) indicate thermal stability .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for byproduct formation (e.g., oxidation at the thiazole sulfur) .
  • Solution Stability : Assess pH-dependent hydrolysis (e.g., phosphate buffers, pH 1–12) over 48 hours. Degradation is minimal at pH 4–6 .

Advanced: What computational methods predict pharmacokinetic properties like bioavailability or metabolic pathways?

  • In Silico Modeling :
    • ADME Prediction : Use SwissADME to estimate intestinal permeability (TPSA <60 Ų) and CYP450 metabolism (major isoforms: 3A4, 2D6) .
    • Docking Simulations (AutoDock Vina) : Predict binding poses to targets like HIV-1 protease (ΔG < -8 kcal/mol suggests strong affinity) .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or glucuronidated metabolites .

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